3,5-Dichloro-4-methylpyridine
CAS No.: 100868-46-0
VCID: VC0009390
Molecular Formula: C6H5Cl2N
Molecular Weight: 162.01 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3,5-Dichloro-4-methylpyridine is an organic compound with the molecular formula C6H5Cl2N . Data on its properties is deposited in PubChem. 2-Bromo-3,5-dichloro-4-methylpyridine, a derivative of pyridine, is another related compound, characterized by bromine, chlorine, and a methyl group attached to the pyridine ring. It is commonly used in chemical reactions and has applications in scientific research and industrial processes. The synthesis of 2-Bromo-3,5-dichloro-4-methylpyridine typically involves the halogenation of 4-methylpyridine, using bromination and chlorination under controlled conditions, often in the presence of a suitable solvent and a halogenating agent like bromine and chlorine. This compound can undergo substitution reactions where bromine and chlorine atoms are replaced with other functional groups, as well as oxidation and reduction reactions. In scientific research, it serves as an intermediate in synthesizing pharmaceuticals and agrochemicals and is also used in studying biological pathways and developing new drugs. Studies indicate it may inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. It has also demonstrated antimicrobial properties against pathogens like E. coli, S. aureus, and Candida albicans, and anticancer potential by inducing apoptosis in cancer cell lines. Another similar compound, 2-Amino-3,5-dichloro-4-methylpyridine, has the molecular formula C6H6Cl2N2 . It has a melting point of 125°C, a boiling point of 258°C, and a density of 1.414 . It is soluble in methanol and should be stored under inert gas at 2–8 °C . |
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CAS No. | 100868-46-0 |
Product Name | 3,5-Dichloro-4-methylpyridine |
Molecular Formula | C6H5Cl2N |
Molecular Weight | 162.01 g/mol |
IUPAC Name | 3,5-dichloro-4-methylpyridine |
Standard InChI | InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 |
Standard InChIKey | YBHYECGRNFZJPC-UHFFFAOYSA-N |
SMILES | CC1=C(C=NC=C1Cl)Cl |
Canonical SMILES | CC1=C(C=NC=C1Cl)Cl |
PubChem Compound | 10953827 |
Last Modified | Sep 13 2023 |
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